molecular formula C11H20O2 B7801725 Isooctyl acrylate CAS No. 54774-91-3

Isooctyl acrylate

Cat. No.: B7801725
CAS No.: 54774-91-3
M. Wt: 184.27 g/mol
InChI Key: DXPPIEDUBFUSEZ-UHFFFAOYSA-N
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Description

It is a colorless liquid primarily used in the production of pressure-sensitive adhesives, coatings, and various polymer applications . Isooctyl acrylate is valued for its flexibility, durability, and resistance to aging and environmental factors.

Preparation Methods

Isooctyl acrylate is typically synthesized through an esterification reaction. One common method involves the ester exchange reaction between methyl acrylate and 2-ethylhexanol in the presence of a catalyst such as titanium tetrachloride . The reaction conditions include heating the mixture to facilitate the ester exchange, followed by purification through rectification to obtain the final product.

Industrial production methods often involve solution polymerization of acrylic monomers, including this compound, to form copolymers that are soluble in organic solvents . This process is crucial for producing pressure-sensitive adhesives and other polymeric materials.

Chemical Reactions Analysis

Isooctyl acrylate undergoes various chemical reactions, including:

Common reagents used in these reactions include radical initiators for polymerization and various catalysts for esterification and substitution reactions. The major products formed from these reactions are typically polymers and copolymers with diverse applications.

Scientific Research Applications

Isooctyl acrylate has a wide range of scientific research applications:

Mechanism of Action

At the molecular level, isooctyl acrylate participates in free radical polymerization. The double bond in its structure reacts with other monomers, incorporating into the polymer backbone and influencing the structure and performance of the resulting polymeric materials . This mechanism is crucial for its role in producing pressure-sensitive adhesives and other polymer-based products.

Comparison with Similar Compounds

Isooctyl acrylate is often compared with other acrylate esters, such as:

This compound is unique due to its balance of flexibility, durability, and resistance to environmental factors, making it particularly suitable for pressure-sensitive adhesives and other demanding applications.

Properties

IUPAC Name

6-methylheptyl prop-2-enoate
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InChI

InChI=1S/C11H20O2/c1-4-11(12)13-9-7-5-6-8-10(2)3/h4,10H,1,5-9H2,2-3H3
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InChI Key

DXPPIEDUBFUSEZ-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CCCCCOC(=O)C=C
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Molecular Formula

C11H20O2
Record name ISOOCTYL ACRYLATE
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DSSTOX Substance ID

DTXSID00274047
Record name 6-Methylheptyl acrylate
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Molecular Weight

184.27 g/mol
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Physical Description

Liquid, Colorless liquid; [CHEMINFO], COLOURLESS LIQUID.
Record name 2-Propenoic acid, isooctyl ester
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Boiling Point

196.8 °C
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Flash Point

91 °C, 91 °C c.c.
Record name Isooctyl acrylate
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Solubility

Solubility in water, g/100ml at 23 °C: 0.001 (very poor)
Record name ISOOCTYL ACRYLATE
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Density

0.9 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01
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Vapor Density

Relative vapor density (air = 1): 6.4
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Vapor Pressure

0.15 [mmHg], Vapor pressure, Pa at 25 °C: 133.3
Record name Isooctyl acrylate
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CAS No.

29590-42-9, 54774-91-3
Record name Isooctyl acrylate
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Record name 2-Propenoic acid, isooctyl ester
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Record name 6-Methylheptyl acrylate
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Record name Isooctyl acrylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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